5-(4-chlorobenzoyl)-4-hydroxy-6-(4-(methylthio)phenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorobenzoyl)-4-hydroxy-6-(4-(methylthio)phenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C19H16ClF3N2O3S and its molecular weight is 444.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-chlorobenzoyl)-4-hydroxy-6-(4-(methylthio)phenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, also known as CL-097, is a complex organic compound belonging to the dihydropyrimidine class. Its unique structural features, including a tetrahydropyrimidine core and various functional groups such as trifluoromethyl, chlorobenzoyl, and methylthio phenyl moieties, suggest potential biological activities that warrant investigation.
Chemical Structure
The molecular formula of CL-097 is C15H14ClF3N2O3S with a molecular weight of approximately 323.79 g/mol. The compound's structure can be represented as follows:
Potential Applications
The unique combination of functional groups in CL-097 suggests potential applications in medicinal chemistry. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the chlorobenzoyl and methylthio groups may contribute to its interaction with biological targets.
Research Findings
While direct studies on CL-097 are sparse, related compounds have provided insights into potential biological activities. For instance, a study on similar dihydropyrimidines revealed promising results in antidiabetic assays:
Compound Name | Target | IC50 (μM) | Reference |
---|---|---|---|
S,S,R-5 | α-glucosidase | 6.28 | |
S,S,R-5 | α-amylase | 4.58 | |
S,S,R-5 | PTP1B | 0.91 | |
S,S,R-5 | DPPH | 2.36 |
These findings suggest that structural analogs may exhibit similar inhibitory activities against various enzymes involved in metabolic pathways.
Case Studies
- Antidiabetic Activity : In vitro studies have shown that certain dihydropyrimidines can significantly inhibit enzymes such as α-glucosidase and α-amylase. The observed IC50 values indicate their potential as therapeutic agents for managing diabetes.
- Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities using DPPH assays, demonstrating significant free radical scavenging activity.
Properties
IUPAC Name |
5-(4-chlorobenzoyl)-4-hydroxy-6-(4-methylsulfanylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O3S/c1-29-13-8-4-10(5-9-13)15-14(16(26)11-2-6-12(20)7-3-11)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDBEOMQHZLIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.